molecular formula C22H14BrClN2O3 B267705 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B267705
M. Wt: 469.7 g/mol
InChI Key: ZJMSHVHMDYRTGP-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BRD-0476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against certain enzymes, which makes it a potential candidate for the treatment of various diseases.

Mechanism of Action

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its inhibitory activity by binding to the active site of HDACs and BRDs. This binding prevents the enzymes from carrying out their normal functions, which leads to altered gene expression and cellular processes. The exact mechanism of action of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is still being studied, but it is believed to involve the disruption of protein-protein interactions and the inhibition of enzymatic activity.
Biochemical and Physiological Effects
1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit potent antiproliferative activity against various cancer cell lines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its potent inhibitory activity against HDACs and BRDs. This makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory diseases. However, one of the limitations of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective inhibitors of HDACs and BRDs. Another potential direction is the study of the combination of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with other inhibitors or chemotherapeutic agents for the treatment of cancer. Additionally, the study of the role of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as neurodegenerative diseases, is an area of future research.

Synthesis Methods

The synthesis of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the use of various reagents and catalysts. The initial step involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with 4-chlorobenzoyl chloride in the presence of a base. This reaction yields 4-(5-bromo-2-pyridinyl)-4-chlorobenzophenone, which is then subjected to a Friedel-Crafts acylation reaction with phenylacetic acid. The final step involves the reduction of the resulting ketone with sodium borohydride to yield the desired product, 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. BRDs are a class of proteins that bind to acetylated lysine residues on histones and play a crucial role in the regulation of gene expression. Dysregulation of BRDs has also been implicated in various diseases, including cancer.

properties

Product Name

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C22H14BrClN2O3

Molecular Weight

469.7 g/mol

IUPAC Name

(4Z)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H14BrClN2O3/c23-15-8-11-17(25-12-15)26-19(13-4-2-1-3-5-13)18(21(28)22(26)29)20(27)14-6-9-16(24)10-7-14/h1-12,19,27H/b20-18-

InChI Key

ZJMSHVHMDYRTGP-ZZEZOPTASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=NC=C(C=C4)Br

SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(C=C4)Br

Origin of Product

United States

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